1-Isopropyl-3-methoxybenzene
Overview
Description
. It is a colorless liquid with a pleasant aroma and is commonly used in various chemical syntheses and research applications.
Mechanism of Action
Target of Action
1-Isopropyl-3-methoxybenzene, also known as 1-methoxy-3-isopropylbenzene, is a derivative of benzene . The primary target of this compound is the benzene ring, which is a part of many biological molecules .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can participate in various biochemical reactions, including those involving isoprenoids .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methoxybenzene can be synthesized through several methods, including the Friedel-Crafts alkylation of anisole with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methoxybenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂) under controlled conditions.
Major Products Formed:
Oxidation: The major product of oxidation is 1-isopropyl-3-methoxybenzoic acid.
Reduction: The reduction of this compound can yield 1-isopropyl-3-methoxybenzyl alcohol.
Substitution: Substitution reactions can produce derivatives such as 1-isopropyl-3-methoxychlorobenzene.
Scientific Research Applications
1-Isopropyl-3-methoxybenzene is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in various chemical reactions. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
1-ethyl-3-methoxybenzene
1-butyl-3-methoxybenzene
1-propyl-3-methoxybenzene
1-hexyl-3-methoxybenzene
Properties
IUPAC Name |
1-methoxy-3-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINBBUYLKWIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448700 | |
Record name | 1-Isopropyl-3-methoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6380-20-7 | |
Record name | 1-Isopropyl-3-methoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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